5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H21BrN2O3 and its molecular weight is 345.237. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research on compounds structurally related to 5-bromo-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)furan-2-carboxamide demonstrates their significance in the synthesis of heterocyclic compounds, offering a pathway to diverse pharmaceuticals and materials. Ergun et al. (2014) outlined the synthesis of novel furan-fused heterocycles, highlighting the importance of such structural frameworks in developing compounds with potential therapeutic applications Ergun et al., 2014. This research showcases the compound's role in generating new chemical entities that could serve as lead structures in drug discovery.
Antiprotozoal and Anticancer Agents
Compounds akin to the target molecule have been explored for their antiprotozoal and anticancer activities. For example, a study by Ismail et al. (2004) on dicationic imidazo[1,2-a]pyridines, derived through bromination and subsequent chemical modifications similar to the structural motifs of the target compound, showed strong DNA affinities and remarkable in vitro and in vivo antiprotozoal activities Ismail et al., 2004. Similarly, Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects against various cancer cell lines, indicating the broader therapeutic potential of such compounds Deady et al., 2003.
Antibacterial Activity
The synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles by Aghekyan et al. (2020) illustrates the antibacterial potential of compounds within this chemical space Aghekyan et al., 2020. These findings underscore the importance of such structural frameworks in the development of new antibacterial agents, responding to the increasing need for novel therapeutics against resistant bacterial strains.
Fluorescent Probes and Materials Science
Boobalan et al. (2012) designed a highly water-soluble and fluorescent perylene bisimide derivative, demonstrating the utility of structurally related compounds in materials science, particularly as fluorescent probes Boobalan et al., 2012. Such compounds exhibit strong absorption and emission in the visible spectral region, making them suitable for various applications, including biological imaging and organic electronics.
Mechanism of Action
Target of Action
The primary targets of the compound “5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Once the mode of action and the biochemical pathways affected by the compound are understood, it will be possible to predict the potential effects of the compound on cells and tissues.
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-16(2)7-8-17(11-5-9-19-10-6-11)14(18)12-3-4-13(15)20-12/h3-4,11H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMUNXDONGTDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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